
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Overview
Description
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
The synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, including:
- Neuropharmacology : It has been studied as a potential radiotracer for positron emission tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A), which is crucial in various neurological disorders like epilepsy and neurodegenerative diseases. Its ability to modulate SV2A activity suggests utility in studying synaptic density and drug interactions .
- Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokine production in macrophages, pointing toward potential applications in treating inflammatory diseases .
Research indicates significant biological activity attributed to the trifluorophenyl group:
- Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes related to neurotransmitter release. This activity could have implications for treating conditions associated with neurotransmitter dysregulation .
- Receptor Binding Affinity : Investigations into its binding affinity with various receptors suggest that the trifluorophenyl substitution enhances interactions, potentially leading to increased efficacy in therapeutic applications .
Industrial Applications
In industrial settings, 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one serves as:
- Building Block : It is utilized as a building block for synthesizing more complex molecules in organic chemistry.
- Catalyst : The compound's chirality allows it to be used as a catalyst in asymmetric reactions crucial for producing enantiopure compounds necessary in pharmaceuticals .
Therapeutic Potential in Neurological Disorders
Research has highlighted the compound's potential role in treating neurological disorders through its interaction with SV2A. Its ability to modulate synaptic vesicle dynamics could lead to novel treatment strategies for epilepsy and other neurodegenerative conditions.
Anti-inflammatory Effects
In laboratory studies, the compound demonstrated the capability to reduce inflammation by inhibiting cytokine production. This finding opens avenues for developing new anti-inflammatory agents based on this molecular framework.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one: Similar structure but different fluorine substitution pattern.
4-(3,4-Difluorophenyl)pyrrolidin-2-one: Lacks one fluorine atom compared to the trifluorinated compound.
4-(3,5-Difluorophenyl)pyrrolidin-2-one: Another difluorinated analog with a different substitution pattern.
The uniqueness of this compound lies in its specific trifluorinated phenyl group, which imparts distinct chemical and physical properties .
Biological Activity
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a compound that has garnered attention in the field of neuropharmacology, particularly due to its interaction with synaptic vesicle glycoprotein 2A (SV2A). This article aims to provide a comprehensive overview of its biological activity, supported by empirical data and case studies.
- Chemical Formula : CHFN\O
- Molecular Weight : 233.20 g/mol
- Structure : The compound features a pyrrolidinone ring substituted with a trifluorophenyl group, contributing to its unique biological properties.
This compound primarily functions as a selective radioligand for SV2A. SV2A is a protein located in synaptic vesicles that plays a crucial role in neurotransmitter release. The binding of this compound to SV2A has implications for understanding synaptic density and function in various neurological conditions.
1. Radioligand Properties
The compound has been evaluated as a radiotracer in positron emission tomography (PET) imaging studies. For instance, the derivative 11C-UCB-J, which includes this compound in its structure, demonstrated:
- High brain uptake : Indicating effective penetration through the blood-brain barrier.
- Rapid binding kinetics : Allowing for quick imaging results.
- Specific binding signals : High specific binding potential in brain regions associated with SV2A expression .
2. Case Studies
Several studies have utilized this compound to evaluate synaptic integrity in neurodegenerative diseases:
- A study involving non-human primates showed that 11C-UCB-J exhibited high specific binding in gray matter regions, correlating with SV2A expression levels and providing insights into synaptic loss in conditions like Alzheimer's disease .
- Another investigation highlighted the use of this radiotracer in assessing the effects of antiepileptic drugs on SV2A binding, demonstrating significant occupancy rates that correlate with therapeutic efficacy .
Data Table: Summary of Key Findings
Study | Subject | Radiotracer Used | Key Findings |
---|---|---|---|
Nabulsi et al., 2016 | Non-human primates | 11C-UCB-J | High brain uptake and specific binding in gray matter |
Matuskey et al., 2020 | Parkinson's Disease Patients | 11C-UCB-J | Lower binding observed in substantia nigra |
Tang et al., 2022 | ALS Patients | 18F-SynVesT-1 | Lower uptake in key brain regions correlating with disease severity |
Q & A
Q. Basic: What synthetic methodologies are employed to produce 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one derivatives for PET tracer development?
The synthesis of derivatives like [¹¹C]UCB-J, a radioligand targeting synaptic vesicle glycoprotein 2A (SV2A), relies on the Suzuki-Miyaura cross-coupling reaction . This method involves reacting a heteroaryl boronic acid precursor with [¹¹C]methyl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃). Critical parameters include minimizing reagent quantities to reduce side reactions and optimizing reaction time (3–5 minutes) to achieve radiochemical yields of 20–25% .
Q. Basic: How is the structural integrity of this compound validated in preclinical studies?
Structural validation employs high-performance liquid chromatography (HPLC) with UV/radioactive detection and mass spectrometry (MS) . For example, [¹¹C]UCB-J purity is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), ensuring >98% radiochemical purity. Absolute configuration is verified by comparing retention times with non-radioactive reference standards synthesized via asymmetric catalysis .
Q. Basic: What initial applications have been explored for this compound in neuroimaging?
The compound’s derivatives, such as [¹¹C]UCB-J, are used in positron emission tomography (PET) to quantify synaptic density in neurodegenerative diseases. Baseline studies in Alzheimer’s disease (AD) show a 20–40% reduction in SV2A binding in the temporal and parietal cortices, correlating with cognitive decline (Mini-Mental State Examination scores, r = 0.65–0.72) .
Q. Advanced: How can researchers optimize radiochemical yield and purity in the synthesis of [¹¹C]UCB-J?
Key optimizations include:
- Precursor design : Using (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride (BF₃-Dm-UCB-J) to enhance boron stability.
- Catalyst loading : Reducing Pd(OAc)₂ to 0.5–1.0 µmol minimizes metal-induced side products.
- Automated purification : Solid-phase extraction (C18 cartridges) coupled with semi-preparative HPLC achieves >95% purity .
Q. Advanced: How are discrepancies between SUV ratios (SUVRs) and model-based binding potential (BPND) addressed in SV2A quantification?
Discrepancies arise from non-specific binding and reference region variability. Solutions include:
- Optimal time window selection : 30–60 minutes post-injection balances equilibrium and signal-to-noise.
- Reference tissue normalization : Using the centrum semiovale (devoid of SV2A) as a reference reduces vascular contribution errors.
- Validation with full kinetic modeling : 2-tissue compartment models (2T4k_VB) confirm SUVR reliability (R² = 0.85–0.92) .
Q. Advanced: What motion-correction strategies improve the accuracy of [¹¹C]UCB-J PET in dynamic scans?
Data-driven motion correction (DDMC) algorithms align frames using voxel-wise intensity correlation and event-by-event repositioning . Compared to vendor tools (e.g., Vicra), DDMC reduces variability in distribution volume ratio (DVR) by 12–15% in studies with head motion >4 mm .
Q. Advanced: How reproducible are synaptic density measurements using [¹¹C]UCB-J PET across longitudinal studies?
Test-retest variability (TRV) assessments over 28 days show a coefficient of variation (COV) of 6–8% in healthy controls using SUVR and 7–9% using BPND. Rigorous standardization of scan protocols (injection-to-scan time, ROI delineation) minimizes intersession variability .
Q. Advanced: How do researchers cross-validate synaptic density metrics across different PET tracers?
Multi-tracer studies (e.g., [¹¹C]UCB-J for SV2A, [¹⁸F]FDG for glucose metabolism) use partial least squares regression to identify disease-specific synaptic/metabolic coupling. In AD, SV2A loss precedes hypometabolism by 12–18 months, suggesting synaptic dysfunction as an early biomarker .
Q. Advanced: What methodologies confirm the specificity of this compound derivatives for SV2A?
In vitro autoradiography with SV2A-knockout mice and competitive binding assays (using levetiracetam as a displacer) demonstrate >90% specific binding. In vivo blocking studies in primates show dose-dependent BPND reduction (IC₅₀ = 10–15 mg/kg) .
Q. Advanced: How are multi-modal imaging approaches leveraging this compound derivatives advancing mechanistic insights into neurodegenerative pathways?
Combining [¹¹C]UCB-J PET with tau ([¹⁸F]flortaucipir) and amyloid-β ([¹⁸F]florbetapir) imaging reveals that synaptic loss correlates more strongly with tau deposition (SUVR-tau r = 0.62) than amyloid-β (r = 0.35) in AD. This supports the "tau-first" neurodegeneration hypothesis .
Properties
IUPAC Name |
4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUWAXTSJRLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263774-97-5 | |
Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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